3,4-Dimethylcyclopentane-1-carboxylic acid
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Overview
Description
3,4-Dimethylcyclopentane-1-carboxylic acid is an organic compound with the molecular formula C8H14O2. It is a derivative of cyclopentane, where two methyl groups are attached to the third and fourth carbon atoms, and a carboxylic acid group is attached to the first carbon atom. This compound is part of the cycloalkane family, which consists of cyclic hydrocarbons with single bonds between carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylcyclopentane-1-carboxylic acid can be achieved through several methods. One common approach involves the alkylation of cyclopentanone followed by oxidation. For instance, cyclopentanone can be reacted with methyl iodide in the presence of a strong base like sodium hydride to introduce the methyl groups. The resulting 3,4-dimethylcyclopentanone can then be oxidized using an oxidizing agent such as potassium permanganate to form the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum can be used to facilitate the hydrogenation and oxidation steps. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form carbon dioxide and water.
Reduction: The carboxylic acid can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the methyl groups can be substituted with halogens using halogenation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Halogenation: Bromine (Br2) or chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Carbon dioxide (CO2) and water (H2O).
Reduction: 3,4-Dimethylcyclopentanol.
Halogenation: this compound derivatives with halogen substituents.
Scientific Research Applications
3,4-Dimethylcyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It serves as a model compound to study the behavior of cycloalkanes in biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dimethylcyclopentane-1-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The methyl groups can influence the compound’s hydrophobicity, impacting its solubility and interaction with lipid membranes.
Comparison with Similar Compounds
Similar Compounds
Cyclopentane: A simpler cycloalkane without any substituents.
Cyclopentanone: A cycloalkane with a ketone group.
Cyclopentane-1-carboxylic acid: A cycloalkane with a single carboxylic acid group.
Uniqueness
3,4-Dimethylcyclopentane-1-carboxylic acid is unique due to the presence of both methyl groups and a carboxylic acid group on the cyclopentane ring. This combination of functional groups imparts distinct chemical properties, such as increased steric hindrance and altered reactivity compared to its simpler counterparts.
Properties
CAS No. |
87621-21-4 |
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Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
3,4-dimethylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C8H14O2/c1-5-3-7(8(9)10)4-6(5)2/h5-7H,3-4H2,1-2H3,(H,9,10) |
InChI Key |
AWUJWNFFCVYTTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC1C)C(=O)O |
Origin of Product |
United States |
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